4,4'-Dibromobenzil
Overview
Description
4,4’-Dibromobenzil is a chemical compound with the molecular formula C14H8Br2O2 . It has been used in the preparation of various imidazolidine-2,4-dione derivatives . It has also been used in the synthesis of novel quinoxaline-based sensitizers for dye-sensitized solar cells .
Molecular Structure Analysis
The molecular structure of 4,4’-Dibromobenzil consists of two phenyl rings connected by a carbonyl group . The average mass of the molecule is 368.020 Da .Chemical Reactions Analysis
4,4’-Dibromobenzil has been used in the preparation of various imidazolidine-2,4-dione derivatives . It has also been used in the synthesis of novel quinoxaline-based sensitizers for dye-sensitized solar cells .Physical and Chemical Properties Analysis
4,4’-Dibromobenzil is a solid at room temperature . It has a molecular weight of 368.02 . The melting point is 224-226 °C (lit.) .Scientific Research Applications
1. Computational Analysis and Photovoltaic Modeling
4,4'-Dibromobenzil (DBB) has been the subject of computational studies focusing on its structural, spectroscopic, and various physico-chemical characteristics. Research has explored its electrophilic and nucleophilic properties, polarizability, and biological activity predictions, such as its potential as a feruloyl esterase inhibitor and bisphosphoglycerate phosphatase inhibitor. DBB's applications in photovoltaic light harvesting and its efficiency in dye-sensitized solar cells (DSSC) have also been studied, demonstrating its potential in renewable energy technologies (Mary et al., 2019).
2. Formation of Metal Complexes
Research has described the preparation of complexes using 4,4'-dibromobenzilmonoxime (a derivative of DBB) with various metal ions like Mn(II), Co(II), and Cu(II). These complexes are characterized using IR, NMR, and electronic spectral data, providing insights into the bonding nature of DBB derivatives with metal ions, which could have implications in materials science and coordination chemistry (Soleimani, 2010).
3. Development of Low Flammability Materials
In the field of materials science, this compound has been utilized in the synthesis of novel monomers for the preparation of polyurethane materials and foams. These materials exhibit low heat release capacity and high char yields, indicating reduced flammability. Such developments have significant implications for enhancing safety in various applications, including construction and manufacturing (Ranganathan et al., 2010).
4. Synthesis of Organic Compounds
DBB has been used as a precursor in the synthesis of various organic compounds. It serves as a crucial intermediate in reactions leading to complex molecular structures, indicating its importance in organic synthesis and medicinal chemistry. This includes the creation of compounds with potential applications in pharmaceuticals and agrochemicals (Diemer et al., 2011).
Safety and Hazards
4,4’-Dibromobenzil is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
Mechanism of Action
Mode of Action
It has been used in the synthesis of various compounds, suggesting that it may interact with its targets through covalent bonding .
Biochemical Pathways
It’s known that the compound has been used in the synthesis of novel quinoxaline-based sensitizers for dye-sensitized solar cells , indicating that it may play a role in energy transfer processes.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with certain enzymes such as acetylcholinesterase (ACHE), butyrylcholinesterase (BCHE), and carboxylesterase 1 (CES1)
Molecular Mechanism
It is known that this compound can interact with certain biomolecules and may potentially influence enzyme activity and gene expression
Properties
IUPAC Name |
1,2-bis(4-bromophenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBYBDDECLFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044925 | |
Record name | 4,4'-Dibromobenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35578-47-3 | |
Record name | 4,4′-Dibromobenzil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35578-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dibromobenzil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035578473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dibromobenzil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanedione, 1,2-bis(4-bromophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Dibromobenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-bromophenyl)ethanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4'-DIBROMOBENZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4TXV8A656 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,4'-Dibromobenzil?
A1: this compound (DBB) is an organic compound with the molecular formula C14H8Br2O2 and a molecular weight of 368.03 g/mol. Spectroscopically, it can be characterized by:
- HPLC: DBB can be quantified using HPLC with a silica column and a mobile phase of 0.5% 1,4-dioxane in n-hexane, detected at a wavelength of 275 nm. []
Q2: How is this compound used in the synthesis of other compounds?
A2: this compound serves as a versatile building block for synthesizing various compounds. Some notable reactions include:
- Benzil-Benzilic Acid Rearrangement: DBB undergoes this rearrangement in the presence of potassium hydroxide to yield 4,4'-Dibromobenzilic acid. Microwave irradiation can significantly accelerate this reaction. [, ]
- Ligand Synthesis: DBB reacts with hydroxylamine hydrochloride to produce 4,4'-dibromobenzilmonoxime (DBBOH), a ligand used in coordination chemistry to form complexes with metal ions like Fe(III), Ni(II), Mn(II), Co(II), and Cu(II). [, ]
- Heck and Sonogashira Coupling Reactions: DBB undergoes these palladium-catalyzed coupling reactions with appropriate styrenes and phenylalkynes, respectively, enabling the synthesis of extended conjugated systems. These systems are of interest for their potential applications in optoelectronics. []
Q3: What are the potential applications of this compound derived compounds?
A3: Derivatives of DBB have shown potential in various fields:
- Coordination Chemistry: DBBOH forms complexes with metal ions, offering possibilities for studying catalytic activity, magnetic properties, and potential applications in materials science. [, ]
- Optoelectronics: Extended conjugated systems synthesized from DBB via Heck and Sonogashira coupling reactions demonstrate strong near-infrared two-photon absorption, making them potentially useful in areas like optical data storage and telecommunications. []
- Polymer Chemistry: DBB is a precursor to 4,4′-deoxybenzoin diisocyanate (DBDI), used in the synthesis of polyurethanes with low flammability and heat release capacity, making them suitable for applications requiring fire safety. []
Q4: What are the environmental considerations related to this compound?
A4: While specific data on the environmental impact of DBB is limited in the provided research, it's crucial to consider:
Q5: How is this compound characterized analytically?
A5: Various analytical techniques are employed for the characterization of DBB:
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